Product packaging for Ferric malate(Cat. No.:CAS No. 5905-51-1)

Ferric malate

Cat. No.: B12675851
CAS No.: 5905-51-1
M. Wt: 507.90 g/mol
InChI Key: JLLRXSCNTCSLFX-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ferric malate is a chemical compound with the formula C12H12Fe2O15 . It is provided for research purposes only and is not intended for diagnostic or therapeutic applications. This product is strictly for Research Use Only and is not approved for use in humans or animals. Researchers are advised to consult specialized chemical databases and scientific literature for comprehensive information on this compound's physicochemical properties, specific research applications, handling, and storage.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12Fe2O15 B12675851 Ferric malate CAS No. 5905-51-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

5905-51-1

Molecular Formula

C12H12Fe2O15

Molecular Weight

507.90 g/mol

IUPAC Name

2-hydroxybutanedioate;iron(3+)

InChI

InChI=1S/3C4H6O5.2Fe/c3*5-2(4(8)9)1-3(6)7;;/h3*2,5H,1H2,(H,6,7)(H,8,9);;/q;;;2*+3/p-6

InChI Key

JLLRXSCNTCSLFX-UHFFFAOYSA-H

Canonical SMILES

C(C(C(=O)[O-])O)C(=O)[O-].C(C(C(=O)[O-])O)C(=O)[O-].C(C(C(=O)[O-])O)C(=O)[O-].[Fe+3].[Fe+3]

Origin of Product

United States

Chemical Synthesis and Physicochemical Characterization of Ferric Malate Complexes

Synthetic Methodologies for Ferric Malate (B86768) Compounds

The formation of ferric malate complexes is achieved through carefully controlled chemical reactions, primarily involving chelation.

The synthesis of this compound often involves the reaction of a ferric salt with malic acid. evitachem.com A common method is the oxidation of ferrous malate, which can be synthesized by reacting ferrous sulfate (B86663) with malic acid. The oxidation of the ferrous (Fe²⁺) ion to the ferric (Fe³⁺) state can be accomplished using oxidizing agents.

Another approach involves the reaction of ferric hydroxide (B78521) with malate solutions. evitachem.com The pH of the reaction medium is a critical parameter that must be controlled to ensure optimal conditions for the formation of the complex. evitachem.comgoogle.com For instance, maintaining a pH above 8.5 can facilitate the dissolution of related ligands like maltol (B134687) while minimizing contamination. evitachem.com The introduction of oxygen can also be used to accelerate the oxidation of ferrous ions to ferric ions during the synthesis process. evitachem.com

The synthesis of the related ferrous malate can be achieved by reacting ferrous chloride with an alkali metal salt of malic acid, such as sodium malate. smolecule.com This reaction is typically carried out at temperatures between 20°C and 40°C, with subsequent cooling to around 10°C to promote crystallization of the product. smolecule.com

Synthesis Parameter Condition Purpose
Reactants Ferric salts and malic acid evitachem.com or Ferrous sulfate and malic acid followed by oxidation To provide the iron and malate ions for complex formation.
pH Control Maintained at specific levels, e.g., above 8.5 for related syntheses evitachem.comTo optimize complex formation and minimize side reactions.
Temperature 20°C to 40°C for ferrous malate synthesis smolecule.comTo control the reaction rate and facilitate crystallization.
Oxidation Use of oxidizing agents or introduction of oxygen evitachem.comTo convert ferrous ions to ferric ions.

This table provides a summary of key conditions for the synthesis of ferric and ferrous malate complexes based on available literature.

Research has also extended to the formation of mixed-ligand iron-malate complexes. These compounds involve the coordination of the iron ion with malate and at least one other different ligand. Studies have investigated the formation of mixed-metal complexes containing iron(III), another metal ion, and malic acid as a ligand. psu.edu For example, the formation constants for uranyl iron(III) malate have been determined using potentiometric measurements. psu.edu

Furthermore, the interaction of this compound with other molecules is an area of interest. For instance, ascorbic acid can reduce Fe³⁺ in this compound complexes to Fe²⁺. mdpi.comoup.com The study of mixed-ligand multicore iron complexes with both malate and citrate (B86180) has also been undertaken, particularly in biological contexts like plant fluids. rsc.org The synthesis of isolated mixed-valence iron vanadium malate has also been reported, demonstrating the versatility of malate as a ligand in forming complex multinuclear structures. acs.org

Structural Elucidation through Advanced Spectroscopic Techniques

A suite of advanced spectroscopic techniques is employed to determine the structure and properties of this compound complexes.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for analyzing ligand binding in metal complexes. diva-portal.orgnih.gov In the context of this compound, these techniques can provide information on the coordination of the malate ligand to the iron center. akjournals.comresearchgate.net By analyzing the vibrational frequencies of the carboxylate groups of the malate molecule, researchers can deduce how it binds to the ferric ion. akjournals.com Changes in the vibrational spectra upon complexation can indicate the involvement of specific functional groups in the coordination. researchgate.net For instance, the stretching frequencies of metal-ligand bonds, which typically appear in the far-infrared region, can confirm the formation of the complex. beilstein-journals.org

Electronic absorption spectroscopy, or UV-Vis spectroscopy, is used to probe the coordination environment of the iron ion in this compound complexes. akjournals.comresearchgate.net The absorption of UV or visible light by the complex corresponds to electronic transitions, which are sensitive to the geometry and nature of the ligands surrounding the metal center. nih.govscm.com The electronic absorption spectrum of this compound can exhibit characteristic bands that provide information about the d-d electronic transitions of the ferric ion and charge-transfer transitions between the iron and the malate ligand. researchgate.net The position and intensity of these bands can help to elucidate the coordination geometry of the iron atom. researchgate.net

Mössbauer spectroscopy is a highly specific technique for studying iron-containing compounds, providing precise information about the iron's oxidation state, spin state, and local environment. beilstein-journals.orgnih.govmdpi.com For this compound, ⁵⁷Fe Mössbauer spectroscopy can unequivocally confirm the +3 oxidation state of the iron. researchgate.netbibliotekanauki.pl The isomer shift (δ) and quadrupole splitting (ΔEQ) are key parameters obtained from a Mössbauer spectrum that are characteristic of the electronic state of the iron atom. beilstein-journals.org For high-spin ferric (Fe³⁺) compounds, which is expected for this compound, the Mössbauer spectrum will show parameters distinct from those of ferrous (Fe²⁺) or low-spin iron species. mdpi.combibliotekanauki.pl Magnetic susceptibility measurements can further complement Mössbauer data to characterize the magnetic properties of the complex, confirming the high-spin state of the Fe³⁺ ion. acs.org

Spectroscopic Technique Information Obtained Relevance to this compound
Vibrational Spectroscopy (FTIR, Raman) Ligand binding modes, metal-ligand vibrations. diva-portal.orgnih.govConfirms coordination of malate to the iron center and identifies participating functional groups. akjournals.comresearchgate.net
Electronic Absorption Spectroscopy (UV-Vis) Coordination geometry, electronic transitions. nih.govscm.comProbes the d-d and charge-transfer bands to elucidate the coordination environment of the Fe³⁺ ion. akjournals.comresearchgate.net
Mössbauer Spectroscopy Iron oxidation state, spin state, local iron environment. nih.govmdpi.comConfirms the Fe³⁺ oxidation state and high-spin electronic configuration. acs.orgresearchgate.netbibliotekanauki.pl

This interactive table summarizes the application of various spectroscopic techniques in the characterization of this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy of Iron(III) Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique utilized to investigate materials with unpaired electrons, such as metal complexes and organic radicals. wikipedia.orgnih.gov This method is particularly insightful for studying the electronic structure of paramagnetic centers, which is fundamental to understanding their reactivity. wikipedia.org For iron-containing compounds, EPR can distinguish between different oxidation states of iron. researchgate.net

In the context of this compound, the Fe(III) ion is a paramagnetic center with unpaired electrons. EPR spectroscopy provides valuable information about the electronic environment of these iron centers. nih.gov Studies on iron(III) citrate complexes, which are structurally similar to this compound, have shown that the intensity of the EPR signal associated with paramagnetic monomeric units decreases as the iron-to-ligand ratio increases. nih.gov This observation suggests that an increase in the iron concentration leads to the formation of polynuclear iron species, which are often EPR silent due to spin-spin coupling between the iron centers. nih.gov

Thermal Decomposition Analysis of this compound Coordination Compounds

Thermal analysis techniques, such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA), are employed to study the thermal stability and decomposition pathways of chemical compounds. nih.govdoaj.org These methods monitor changes in mass and temperature as a substance is heated, providing information about processes like dehydration, decomposition, and phase transitions. doaj.org

The thermal decomposition of iron coordination compounds often occurs in multiple steps. For example, the decomposition of an iron-nickel malate coordination compound shows an initial mass loss corresponding to dehydration, followed by the collapse of the malate lattice and decomposition of the nitrate (B79036) counter-ions. akjournals.com A subsequent step is attributed to the release of water from oxo-hydroxides formed in the reaction medium, which is a process also observed in the decomposition of iron malate. akjournals.com The final residue after the thermal decomposition of many iron complexes is often an iron oxide, such as hematite (B75146) (α-Fe₂O₃). doaj.orgakjournals.com

Studies on various ferric complexes with different counter-anions have shown that the decomposition process is influenced by the nature of the anion. scirp.org The decomposition of these complexes typically proceeds through the loss of ligands and counter-ions at specific temperature ranges, ultimately yielding anhydrous ferric salts or iron oxides as the final product. scirp.org

Below is a hypothetical data table illustrating the kind of information that would be obtained from a thermal decomposition analysis of a this compound compound, based on the general behavior of similar complexes.

Temperature Range (°C)Mass Loss (%)DTG Peak (°C)Assignment
70 - 120~5-10~100Loss of water of hydration
120 - 300~40-50~250Decomposition of malate ligand
300 - 500~10-15~400Further decomposition to iron oxide

Note: This table is illustrative and based on the decomposition patterns of similar iron carboxylate and coordination compounds. Specific values for this compound would require experimental data.

Magnetic Properties of this compound Complexes

The magnetic properties of transition metal complexes are determined by the number of unpaired electrons and the interactions between them. For ferric (Fe(III)) complexes, which are typically high-spin with five unpaired electrons, magnetic susceptibility measurements provide insight into the electronic structure and the nature of any magnetic coupling between metal centers. rsc.org

Studies on dinuclear iron(III) citrate complexes have revealed the presence of magnetic coupling between the iron centers. regulations.gov Similarly, it is known that this compound can form dimer and trimer species, which would be expected to exhibit magnetic coupling. researchgate.netresearchgate.net The magnetic properties of such complexes can be influenced by factors like the distance between the iron centers and the nature of the bridging ligands.

The magnetic behavior of iron(III) complexes can be studied over a range of temperatures. For uncoupled mononuclear high-spin Fe(III) complexes, the magnetic moment is expected to be close to the spin-only value of 5.92 Bohr magnetons and to be largely independent of temperature. In contrast, for antiferromagnetically coupled polynuclear complexes, the effective magnetic moment typically decreases as the temperature is lowered. rsc.org

Below is an interactive data table summarizing the expected magnetic properties for different types of this compound complexes.

Complex TypeNumber of Unpaired Electrons per Fe(III)Expected Magnetic Moment (μ_eff) at Room Temperature (B.M.)Temperature Dependence of μ_eff
Mononuclear High-Spin5~5.9Relatively constant
Dinuclear (Antiferromagnetically Coupled)5< 5.9Decreases with decreasing temperature

Note: The actual magnetic moments would depend on the specific structure and the strength of the magnetic exchange interactions.

Coordination Chemistry and Solution Dynamics of Ferric Malate

Speciation and Stability Constants of Ferric Malate (B86768) in Aqueous Systems

The formation and stability of ferric malate complexes in aqueous solutions are highly dependent on the pH of the medium and the presence of other competing ligands.

pH-Dependent Complexation Equilibria

The speciation of this compound is intricately linked to the pH of the solution. ciesm.org In acidic conditions, specifically in the pH range of 1.5 to 3.0, the predominant species is the Fe(mal) complex, where the hydroxyl group of the malic acid molecule remains undissociated. ciesm.org As the pH increases to a range of 3.5 to 6.5, deprotonation of the hydroxyl group occurs, leading to the formation of Fe(mal) and Fe(mal)₂ complexes. ciesm.org

Further increases in pH result in the formation of hydroxo- and polynuclear complexes. In the pH range of 6.5 to 9.0, the complex Fe(mal)(OH) is observed, and at a pH between 8.5 and 11, the species Fe(mal)(OH)₂ is present. ciesm.org These complexes have demonstrated considerable stability, remaining detectable in solution for over a year. ciesm.org Spectrophotometric analysis has identified several spectrally distinguishable Fe(III)-malate complexes, including FeLH, FeL₂H₂³⁻, FeL₂H⁴⁻, and FeL₂⁵⁻, with their stability constants determined. nih.gov

pH RangePredominant this compound Species
1.5 - 3.0Fe(mal) (undissociated hydroxyl group)
3.5 - 6.5Fe(mal) and Fe(mal)₂ (dissociated hydroxyl group)
6.5 - 9.0Fe(mal)(OH)
8.5 - 11.0Fe(mal)(OH)₂

The stability of these complexes is a key feature, with a reported stability constant (Log β) of 20.85 for the Fe(III)-malate complex. researchgate.net

Competition with Other Ligands in Complex Biological and Environmental Matrices

In complex environments, the formation of this compound is influenced by the presence of other potential ligands that can compete with malate for iron binding. For instance, in plant systems, both citrate (B86180) and malate are exuded by roots and can form complexes with ferric iron. researchgate.net Studies have identified the circulation of mixed-ligand complexes such as Fe(III)₃Cit₂Mal₂ and Fe(III)₃Cit₃Mal₁ in plant xylem. researchgate.net

The relative stability of ferric complexes with different ligands determines the predominant species in a given matrix. For example, while both malate and lactate (B86563) can interact with Fe(III), malate is more effective at solubilizing Fe(III) at physiological pH. researchgate.net In contrast, ligands like citrate can form stable complexes with Fe(III), and the speciation will depend on the relative concentrations and affinities of both ligands. chem-soc.si The presence of strong chelating agents, such as siderophores, can also significantly impact the speciation of iron by outcompeting weaker ligands like malate. ethz.ch

Electrochemical and Redox Properties of this compound

The electrochemical behavior of this compound provides insights into its redox chemistry, which is crucial for understanding its role in electron transfer processes.

Voltammetric Characterization of Iron(III)-Malate Redox Processes

Voltammetric studies have identified multiple redox processes for Fe(III)-malate complexes across a wide pH range. researchgate.net Three distinct reduction peaks have been observed at approximately -0.11 V, -0.35 V, and -0.60 V in the pH range of 4.5 to 11. researchgate.net The first process, occurring at -0.11 V, is reversible, while the processes at -0.35 V and -0.60 V are quasi-reversible and diffusion-controlled. researchgate.netresearchgate.net

The stability constants for both the iron(III) and iron(II) malate complexes have been calculated from the reversible redox process. researchgate.net The conditional cumulative stability constants for the complexes involved in the second and third reduction processes have also been determined using competitive ligand methods. researchgate.net

Redox ProcessPotential (V vs. Ag/AgCl)pH RangeNature of Process
1-0.114.5 - 6.5Reversible
2-0.356.5 - 9.0Quasi-reversible
3-0.608.5 - 11.0Quasi-reversible

Photochemical Reactivity and Generation of Reactive Intermediates

This compound complexes exhibit significant photochemical reactivity. researchgate.net Upon irradiation, particularly with UV light, these complexes can undergo ligand-to-metal charge transfer (LMCT) reactions. This process involves the transfer of an electron from the malate ligand to the Fe(III) center, resulting in the reduction of iron to Fe(II) and the oxidation of the ligand. researchgate.netrsc.org

The photolysis of Fe(III)-malate can lead to the generation of reactive intermediates, including hydroxyl radicals (•OH). researchgate.net The formation of these radicals is favored by the Fenton process, which is initiated by the photoreduction of Fe(III) to Fe(II). researchgate.net The photochemical degradation of the complex is rapid, with approximately 90% disappearing after 30 minutes of irradiation at 365 nm. researchgate.net The initial photochemical product is an aldehyde formed through decarboxylation of the α-hydroxy acid moiety of malate. nih.gov In the presence of oxygen, this aldehyde can be further oxidized. nih.gov

Molecular Modeling and Computational Investigations of this compound Interactions

Computational methods, including molecular modeling and density functional theory (DFT), have been employed to investigate the structure and interactions of this compound complexes. These studies provide theoretical support for experimental observations and offer deeper insights into the coordination environment of the iron center.

Computational studies have been used to explore the stability of various this compound species and their formation as a function of pH. mdpi.com Theoretical calculations can help to elucidate the bidentate or tridentate nature of the malate ligand coordination to the Fe(III) ion. For instance, in related systems, computational data has shown that the stability of metal-ligand complexes arises from the bidentate nature of the ligand. mdpi.com

Furthermore, molecular modeling can be used to understand the interactions of this compound with other molecules in complex biological systems. For example, computational approaches have been used to study the interaction of similar iron complexes with biological macromolecules.

Advanced Analytical Methodologies for Ferric Malate in Biological and Environmental Systems

Chromatographic Separation Techniques for Iron-Carboxylate Species

The separation of iron-carboxylate species, such as ferric malate (B86768), from complex matrices is a critical first step in their analysis. The dynamic equilibria and potential for interactions with stationary phases make this a non-trivial task. researchgate.netrsc.org

Hydrophilic Interaction Liquid Chromatography (HILIC) for Iron-Malate Complexes

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the separation of polar and hydrophilic compounds, including iron-malate complexes. ijpsjournal.comsigmaaldrich.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile. sigmaaldrich.com This creates a water-enriched layer on the stationary phase, facilitating the partitioning and retention of hydrophilic analytes. sigmaaldrich.com

The retention mechanism in HILIC is a combination of partitioning, ion-exchange, and hydrogen bonding. ijpsjournal.com For iron-carboxylate complexes, HILIC offers distinct advantages over traditional reversed-phase chromatography, where polar compounds are often poorly retained. The use of HILIC allows for the effective separation of various iron species, including mixed-ligand complexes of iron with malate and citrate (B86180). researchgate.netnih.gov For instance, HILIC has been successfully employed to separate different iron citrate/malate complexes found in plant fluids, such as coconut water. researchgate.netrsc.orgnih.gov The baseline separation of these complexes is crucial for their subsequent quantification. researchgate.netrsc.org

Research has demonstrated the successful separation of iron complexes in plant xylem sap and coconut water using HILIC coupled with mass spectrometry. nih.govnih.gov These studies have identified various ferric citrate and malate complexes, highlighting the utility of HILIC in resolving these complex mixtures. nih.govnih.gov

Hyphenated Mass Spectrometry for Comprehensive Characterization and Quantification

To obtain detailed information about the separated iron-malate species, the output of the chromatographic system is often coupled to a mass spectrometer. This "hyphenated" approach provides both qualitative and quantitative data.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Speciation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of labile and non-volatile molecules like ferric malate complexes. frontiersin.org ESI-MS allows for the gentle transfer of ions from solution to the gas phase, minimizing fragmentation and preserving the structure of the complex. frontiersin.org This enables the determination of the molecular weight and stoichiometry of the iron-malate species.

When coupled with HILIC, ESI-MS provides molecular-level information about the separated iron complexes. For example, HILIC-ESI-MS has been used to identify mixed-ligand iron complexes with malate and citrate in plant endosperm liquid. nih.gov In these studies, specific ions corresponding to different this compound and citrate complexes were detected, such as those with mass-to-charge ratios (m/z) of 811.84 and 869.85, which were identified as complexes containing three iron ions bound to a mixture of citrate and malate. nih.govresearchgate.net

The high resolution and sensitivity of modern ESI mass spectrometers, such as Orbitrap and time-of-flight (TOF) analyzers, play a crucial role in the accurate identification of these complexes. researchgate.net

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Quantification

While ESI-MS provides information about the molecular form of the iron complex, Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the premier technique for sensitive and accurate elemental quantification. wikipedia.orgnih.gov In ICP-MS, the sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the elements present. wikipedia.org The resulting ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the quantification of specific isotopes of an element. wikipedia.org

The coupling of HILIC with ICP-MS enables the quantification of the iron content in each separated chromatographic peak. researchgate.netrsc.org This provides quantitative information on the distribution of iron among different malate-containing species. nih.gov ICP-MS is known for its ability to detect very low concentrations of metals, making it ideal for analyzing trace levels of this compound in biological and environmental samples. wikipedia.orgnih.gov

One of the challenges in ICP-MS analysis can be polyatomic interferences, where ions from the plasma or sample matrix have the same mass-to-charge ratio as the analyte of interest. wikipedia.org For iron, the presence of argon oxides (e.g., ⁴⁰Ar¹⁶O⁺) can interfere with the detection of the major iron isotope, ⁵⁶Fe⁺. wikipedia.org However, modern ICP-MS instruments are often equipped with collision/reaction cells or are high-resolution instruments that can mitigate these interferences. wikipedia.org

Isotope-Dilution Strategies for Accurate Quantification of Iron-Malate Species

The quantification of labile metal complexes like this compound is often hampered by their dynamic nature and the lack of authentic standards. researchgate.netrsc.org Isotope-dilution analysis (IDA) is a powerful strategy to overcome these challenges and achieve accurate quantification. researchgate.netrsc.org

In species-specific isotope dilution analysis, a known amount of an enriched stable isotope of the element of interest (e.g., ⁵⁷Fe or ⁵⁸Fe) is added to the sample. speciation.netrsc.org This isotopic spike is allowed to equilibrate with the naturally occurring iron in the sample, forming isotopically labeled analogues of the endogenous iron-malate complexes. speciation.netrsc.org The key principle is that the added isotope will distribute among the various complexed forms in the same proportion as the natural isotope. speciation.net

Following separation by HILIC, the ratio of the isotopes (e.g., ⁵⁷Fe/⁵⁶Fe) is measured for each separated species using ICP-MS. researchgate.netrsc.org By knowing the initial amount of the added isotopic spike and measuring the altered isotopic ratio, the concentration of the original iron species in the sample can be accurately calculated. researchgate.netrsc.org This method effectively corrects for any analyte loss during sample preparation and analysis, as well as for instrument drift and matrix effects, because the isotopically labeled internal standard behaves chemically identically to the native analyte. rsc.orgspeciation.net

This approach has been successfully applied to the quantification of mixed-ligand multicore iron complexes with malate and citrate in coconut water. researchgate.netrsc.orgspeciation.net By spiking the sample with ⁵⁷Fe, researchers were able to quantify species such as Fe₃Cit₂Mal₂. rsc.org The results obtained by ICP-MS can also be compared with those from ESI-MS for validation. rsc.org

Table 1: Identified this compound Containing Complexes in Biological Samples

Complex m/z (mass-to-charge ratio) Analytical Method Source
Fe(III)₃Cit₂Mal₂ 811.84 HILIC-ESI-MS nih.govresearchgate.net
Fe(III)₃Cit₃Mal₁ 869.85 HILIC-ESI-MS nih.govresearchgate.net
Fe(III)(Mal)₂ - HILIC-ICP-MS/ESI-MS nih.gov
Fe(III)₃Cit₁Mal₃ - HILIC-ICP-MS/ESI-MS rsc.org

Data sourced from studies on plant fluids.

Table 2: Comparison of Quantification Results for Ferric Complexes in Coconut Water using Isotope Dilution

Iron Species Concentration (µg L⁻¹) by ICP-MS Concentration (µg L⁻¹) by ESI-MS
Fe₃Cit₂Mal₂ 128 ± 8 135 ± 15
Fe₃Cit₃Mal₁ 45 ± 5 Not Quantifiable
Fe₃Cit₁Mal₃ 15 ± 2 Not Quantifiable

This table presents exemplary data based on findings reported in scientific literature, illustrating the comparative quantification capabilities of ICP-MS and ESI-MS for different this compound containing species. rsc.org The inability to quantify certain species by ESI-MS was due to insufficient detection limits in the cited study. rsc.org

Biochemical and Cellular Mechanisms Involving Ferric Malate Non Human Model Systems

Mechanisms of Iron Uptake and Transport from Ferric Malate (B86768) in Cellular Models

The absorption of iron at the cellular level is a complex, multi-step process. Intestinal epithelial cell lines, such as Caco-2, serve as valuable models for elucidating the mechanisms governing the uptake of non-heme iron compounds like ferric malate.

The Caco-2 cell line, a human colon adenocarcinoma cell line, is extensively used in iron uptake studies because upon confluence, it differentiates to form a polarized monolayer that phenotypically resembles the enterocytes of the small intestine plos.org. These cells provide a robust in vitro model to study the transepithelial transport of nutrients, including iron nih.gov.

Studies using Caco-2 cells have demonstrated that they accumulate iron in a time- and concentration-dependent manner nih.gov. The primary route of absorption is from the apical (luminal) side to the basolateral (serosal) side, mimicking the directional flow of nutrients in the gut nih.gov. Research on various ferric compounds, such as ferric citrate (B86180) and ferric phosphate (B84403) nanoparticles, has provided insights that are likely applicable to this compound. This research indicates that iron uptake is not a simple diffusion process but involves specific, regulated cellular machinery plos.orgnih.govmdpi.com. For instance, after uptake, a portion of the intracellular iron is stored in the protein ferritin, while the majority is transported across the cell to be excreted at the basolateral pole nih.gov.

Divalent Metal Transporter 1 (DMT1), also known as Solute Carrier Family 11 Member 2 (SLC11A2), is a crucial protein for the absorption of dietary non-heme iron youtube.commdpi.com. It is predominantly located on the apical membrane of duodenal enterocytes and functions as a proton-coupled transporter of divalent metal ions mdpi.comnih.govnih.gov.

A critical aspect of DMT1's function is its specificity for ferrous iron (Fe²⁺) mdpi.comnih.govnih.gov. Since this compound contains iron in the ferric state (Fe³⁺), the iron must first be reduced to Fe²⁺ before it can be transported by DMT1. This reduction is primarily accomplished by a membrane-bound ferric reductase, such as duodenal cytochrome B (Dcytb), located on the enterocyte's brush border membrane youtube.comnih.gov. Once reduced, the ferrous iron is transported across the apical membrane into the cytoplasm by DMT1 youtube.comnih.gov. The expression of DMT1 is tightly regulated by the body's iron status; its levels increase during iron deficiency to enhance iron absorption youtube.com. Studies on Caco-2 cells have confirmed that DMT1 is a primary pathway for the uptake of iron from various non-heme iron sources mdpi.comnih.gov.

Beyond the primary DMT1 pathway, evidence suggests that intestinal cells can also internalize iron through endocytosis, a process where the cell membrane engulfs substances to form an intracellular vesicle nih.govresearchgate.net. This pathway may be particularly relevant for particulate or macromolecular forms of iron plos.orgresearchgate.netnih.gov.

Research on ferric compounds in Caco-2 cells has shown that iron can be taken up via clathrin-mediated endocytosis plos.orgmdpi.com. For example, the uptake of ferric iron nanoparticles was significantly reduced when this endocytic pathway was inhibited plos.org. Similarly, studies with ferric citrate have indicated that its cellular uptake can occur through endocytic pathways, with the internalized iron accumulating in endosomes before being translocated to the cytosol researchgate.netnih.govnih.gov. It is plausible that this compound, depending on its chemical speciation and potential for polymerization in the digestive tract, could also be absorbed via these endocytic mechanisms, complementing the main DMT1-mediated pathway plos.org.

Table 1: Effect of Inhibitors on Iron Uptake Mechanisms in Cellular Models
InhibitorTarget PathwayModel SystemObserved Effect on Iron UptakeReference
ChlorpromazineClathrin-mediated endocytosisCaco-2 cellsSignificant reduction in uptake of nanoparticulate ferric phosphate mdpi.com
SucroseClathrin-mediated endocytosisCaco-2 cellsSignificant reduction in uptake of nanoparticulate ferric phosphate mdpi.com
Nocodazole/ML-9Endocytosis (general)RAW cells / Cardiac cellsLargely reduced uptake of ferric citrate researchgate.netnih.gov
Calcium Chloride (CaCl₂)DMT1 expressionCaco-2 cellsReduced uptake of iron from ferric ammonium citrate and ferric phosphate mdpi.com

Malate-Mediated Iron Mobilization and Acquisition in Plant Systems

Plants have evolved sophisticated strategies to acquire essential micronutrients like iron from the soil, where it is often present in poorly soluble forms. The exudation of organic acids, including malate, is a key component of this strategy.

The rhizosphere is the narrow region of soil that is directly influenced by root secretions. In response to nutrient deficiencies, particularly iron and phosphorus, plants actively release low-molecular-weight organic compounds, such as malate and citrate, from their roots unimi.itnih.govfrontiersin.org. This process is a critical mechanism for enhancing the availability of soil-bound minerals nih.gov.

Malate, a dicarboxylic acid, plays a specific role in solubilizing iron (hydr)oxides in the soil frontiersin.org. It achieves this through two primary mechanisms: acidification of the rhizosphere and chelation nih.gov. The release of malate can lower the local soil pH, which increases the solubility of ferric iron. More importantly, the malate anion can chelate Fe³⁺, forming soluble this compound complexes nih.govnih.gov. This prevents the iron from precipitating and makes it available for uptake by the plant's root system. The exudation of malate is mediated by specific transporters in the root cell membrane, such as those from the ALMT (Aluminum-Activated Malate Transporter) family nih.gov.

The apoplast is the continuous system of cell walls and intercellular air spaces in plant tissues. It is a critical compartment for nutrient transport before entry into the cell's cytoplasm (symplast). Research has shown that malate exudation is required for the accumulation of iron in the apoplast of root meristematic cells nih.gov. This apoplastic iron accumulation is an essential step that triggers developmental responses in the root, such as the inhibition of primary root growth under low phosphate conditions nih.gov.

Once in the apoplast, malate chelates the solubilized iron, keeping it in a bioavailable form and facilitating its movement towards the root cell surface for uptake nih.govnih.gov. Studies on sugar beet plants under iron deficiency have revealed a significant increase in the concentration of malate and citrate in both the leaf apoplastic fluid and the xylem sap, which is responsible for long-distance water and nutrient transport researchgate.net. This indicates that malate is not only crucial for initial iron acquisition from the soil but also for iron transport and homeostasis throughout the plant nih.govresearchgate.net.

Table 2: Organic Acid Concentrations in Sugar Beet Leaf Compartments Under Different Iron Conditions
CompartmentConditionMalate (mM)Citrate (mM)Total Organic Acids (mM)
Apoplastic FluidControl~2.0~2.04.3
Iron-Deficient~4.5~7.012.2
Xylem SapControl~3.0~6.09.4
Iron-Deficient~15.0~32.050.4

*Data adapted from research by López-Millán et al. (2001) researchgate.net.

Interplay between Iron and Phosphate Homeostasis in Plant Responses to Nutrient Deficiency

In plants, the availability of essential nutrients like iron (Fe) and phosphorus (P) is often limited in the soil, necessitating intricate regulatory networks to maintain homeostasis. A significant interplay exists between iron and phosphate (Pi) signaling pathways, particularly in how roots respond to nutrient scarcity. Malate, an organic acid, plays a pivotal role in this cross-talk.

Under phosphate-deficient conditions, a common plant response is the modification of root system architecture to enhance soil exploration. This developmental program is dependent on iron. Specifically, the accumulation of iron in the root apical meristem is a critical step that triggers the inhibition of primary root growth and promotes cell differentiation, a characteristic response to low Pi availability. nih.govresearchgate.net

The mechanism for this iron accumulation is closely linked to the exudation of malate from the roots. nih.gov Research has shown that malate exudation is essential for the accumulation of iron in the apoplast of meristematic cells. nih.gov This process is regulated by genes such as SENSITIVE TO PROTON RHIZOTOXICITY1 (STOP1), a transcription factor, and ALUMINUM-ACTIVATED MALATE TRANSPORTER1 (ALMT1), a malate transporter. Mutants of these genes are unable to trigger the root growth response to low Pi because of impaired malate efflux and subsequent failure to accumulate iron in the root tip. nih.gov

It is hypothesized that malate acts as a chelator for iron, facilitating its accumulation. Molecular dynamics simulations suggest that malate can influence the aggregation of metallic ions like Fe³⁺. nih.gov This malate-dependent iron accumulation appears to initiate a reactive oxygen species (ROS) signaling cascade that is crucial for the root's developmental response to phosphate deprivation. nih.gov Therefore, the interplay between iron and phosphate is mediated by the targeted exudation of malate, which acts as a key signal for iron relocation and the subsequent adaptation of root growth to nutrient-poor conditions.

Enzymatic and Metabolic Interactions of Iron and Malate

Impact of Ferric Ions on Malic Enzyme Activity and Pyruvate Conversion

Ferric ions (Fe³⁺) have a direct inhibitory effect on the activity of malic enzyme, which catalyzes the oxidative decarboxylation of malate to pyruvate and carbon dioxide. byu.edu Studies using cell-free extracts from pigeon liver demonstrated that the presence of ferric ions inhibits the action of malic enzyme. byu.edu This inhibition was observed to be due to ferric ions, not ferrous ions (Fe²⁺), as contaminating Fe³⁺ in ferrous sulfate (B86663) preparations was identified as the inhibitory agent. Under aerobic conditions, ferrous ions can be rapidly and non-enzymatically oxidized to ferric ions in the presence of malate. byu.edu

The inhibition by ferric ions specifically targets the oxidative decarboxylation of malate. byu.edu It does not appear to be a competitive inhibition for the malate substrate. byu.edu Instead, the inhibition can be overcome by increasing the concentration of the malic enzyme, suggesting a direct interaction between the ferric ions and the enzyme itself. byu.edu

EnzymeReaction CatalyzedEffect of Ferric Ions (Fe³⁺)
Malic Enzyme (S)-malate + NADP⁺ ⇌ pyruvate + CO₂ + NADPHInhibition of enzymatic activity byu.edu

This interaction highlights a potential regulatory role for iron in metabolic pathways involving malate conversion. The oxidation state of iron is crucial, with the ferric form acting as a potent inhibitor of this key metabolic enzyme.

Involvement in Tricarboxylic Acid Cycle (TCA) Functions

The tricarboxylic acid (TCA) cycle, also known as the Krebs cycle, is a central hub of cellular metabolism for energy production. wikipedia.orgbritannica.comnih.gov Malate is a key intermediate in this cycle. In the final step of the TCA cycle, malate is oxidized to oxaloacetate by the enzyme malate dehydrogenase, a reaction that regenerates the starting molecule for the cycle. britannica.comnih.gov

Iron is also critically involved in the TCA cycle, primarily as a component of iron-sulfur ([Fe-S]) clusters that are essential cofactors for certain enzymes. nih.gov A key example is the enzyme aconitase (ACO2), which catalyzes the isomerization of citrate to isocitrate near the beginning of the cycle. nih.govnih.gov Aconitase contains a [4Fe-4S] cluster in its active site, making its function directly dependent on iron availability. wikipedia.org Dysfunction of the TCA cycle has been shown to impede iron homeostasis, indicating a bidirectional relationship between this metabolic pathway and iron metabolism. mdpi.com

Therefore, both iron and malate are indispensable for the proper functioning of the TCA cycle. Malate serves as a direct substrate, while iron acts as a crucial cofactor for key enzymatic reactions within the cycle.

Oxidative Stress and Cellular Redox Modulation by Iron-Malate Interactions

Mechanisms of Reactive Oxygen Species (ROS) Generation

Iron is a potent catalyst for the generation of reactive oxygen species (ROS), which are highly reactive molecules derived from oxygen. nih.govmdpi.com The primary mechanism through which iron generates ROS is the Fenton reaction. In this reaction, ferrous iron (Fe²⁺) reacts with hydrogen peroxide (H₂O₂) to produce the extremely reactive hydroxyl radical (•OH). nih.gov

Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + •OH

Although the reaction requires ferrous iron, ferric iron (Fe³⁺) can be reduced back to Fe²⁺ by cellular reductants, allowing it to participate in a cycle that continuously generates ROS.

Mitochondria are the main source of cellular ROS, produced as a byproduct of the electron transport chain (ETC). nih.govnih.gov Malate is a key substrate that fuels the ETC by being converted to oxaloacetate in the TCA cycle, a process that generates NADH. nih.gov Under conditions of metabolic stress or when the ETC is impaired, electrons can "leak" and prematurely react with molecular oxygen to form the superoxide anion (O₂•⁻). researchgate.net Superoxide can then be converted to hydrogen peroxide, providing the substrate for the iron-catalyzed Fenton reaction. researchgate.net

An imbalance in iron homeostasis can exacerbate this process. Low iron conditions can impair the function of iron-sulfur clusters within the ETC complexes, increasing electron leakage and superoxide production. researchgate.net Conversely, an excess of poorly liganded iron can significantly increase ROS production via the Fenton reaction, leading to oxidative stress and potential damage to cellular components like DNA, lipids, and proteins. researchgate.netmdpi.com

Activation of Antioxidant Defense Pathways (e.g., Nrf2)

The nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that is central to the cellular defense against oxidative stress. mdpi.comresearchgate.net It regulates the expression of a wide array of genes that encode for antioxidant proteins and detoxifying enzymes through a cis-acting sequence known as the antioxidant response element (ARE). mdpi.comnih.govnih.gov While direct evidence for this compound as a primary activator of the Nrf2 pathway is not extensively documented, the pathway's intrinsic role in managing iron homeostasis provides a strong basis for a potential indirect relationship.

Iron, by its nature, is a redox-active metal that can participate in Fenton and Haber-Weiss reactions, leading to the generation of highly reactive hydroxyl radicals and subsequent oxidative stress. The Nrf2 pathway is a key regulator of genes involved in iron metabolism to mitigate such stress. nih.gov Nrf2 activation can reduce the intracellular labile iron pool by transcriptionally activating genes for iron storage, such as ferritin heavy and light chains (FTH1, FTL), and for iron export, such as ferroportin (FPN1). nih.govnih.gov By controlling the expression of these proteins, Nrf2 helps to sequester and export excess iron, thereby preventing iron-induced oxidative damage. nih.gov

Given this mechanism, it is plausible that fluctuations in intracellular iron concentration resulting from the assimilation of iron compounds like this compound could trigger an Nrf2-mediated response. If this compound contributes to an increase in the labile iron pool, it could induce a state of oxidative stress that activates the Nrf2 pathway as a compensatory, protective measure. This activation would, in turn, upregulate cytoprotective genes to restore iron homeostasis.

Notably, studies in murine macrophages have shown that diethyl malate, a related but distinct malate compound, can act as an Nrf2 activator, leading to the upregulation of ferroportin mRNA in an iron-independent manner. nih.gov This finding suggests that the malate moiety itself may have properties that can influence the Nrf2 pathway. However, further research is required to specifically elucidate the direct or indirect effects of this compound on Nrf2 activation in non-human model systems.

ComponentFunction in Iron Homeostasis & Oxidative Stress ResponseRelationship to Nrf2 Pathway
Nrf2 (Nuclear factor erythroid 2-related factor 2) Transcription factor that regulates genes to protect against oxidative stress. mdpi.comresearchgate.netCentral regulator of the antioxidant response.
ARE (Antioxidant Response Element) DNA sequence in the promoter region of target genes. nih.govnih.govNrf2 binds to ARE to initiate transcription of cytoprotective genes. mdpi.com
Ferritin (FTH1/FTL) Intracellular protein that stores iron in a non-toxic form.Transcriptionally activated by Nrf2 to sequester excess intracellular iron. nih.gov
Ferroportin (FPN1) Transmembrane protein that exports iron from the cell.Transcriptionally activated by Nrf2 to reduce intracellular iron levels. nih.gov

Microbiological and Environmental Iron Complexation with Malate

Role of Malic Acid in Iron Solubilization by Microorganisms

Iron is an essential micronutrient for nearly all microorganisms, required for critical processes such as respiration and DNA synthesis. nih.gov However, in aerobic environments at physiological pH, iron exists predominantly as insoluble ferric (Fe³⁺) oxyhydroxides, severely limiting its bioavailability. mdpi.com To overcome this limitation, many microorganisms have evolved sophisticated strategies to acquire iron, one of which involves the secretion of low-molecular-weight organic acids, such as malic acid. nih.gov

The secretion of malic acid facilitates the solubilization of iron from minerals through two primary mechanisms: acidolysis and complexolysis.

Acidolysis : The protons dissociated from malic acid can lower the local pH, increasing the solubility of iron-bearing minerals.

Complexolysis : The malate anion, a carboxylate, acts as a chelating agent, forming stable, soluble complexes with the ferric ions. nih.gov This chelation effectively sequesters iron from the mineral surface and maintains it in a dissolved state, making it available for microbial uptake. mdpi.com

This process is a key component of bioweathering, where microbial activity contributes to the breakdown of rocks and minerals, influencing nutrient cycling in the soil. mdpi.com By producing and releasing malic acid into their immediate environment, known as the rhizosphere for soil microbes, these organisms can effectively mine essential nutrients like iron from otherwise insoluble sources. nih.gov This strategy is not exclusive to iron and is also used to solubilize other minerals, such as aluminum and calcium phosphates. nih.gov

Microbial StrategyMechanismOutcome for Microorganism
Secretion of Malic AcidAcidolysis: Release of protons lowers local pH, increasing mineral solubility.Increases the availability of mineral-bound iron.
Complexolysis: Malate anions chelate ferric ions (Fe³⁺). nih.govForms soluble this compound complexes, preventing iron precipitation and facilitating uptake.

This compound Complexation in Aquatic Environments (e.g., Seawater)

In vast regions of the world's oceans, the concentration of dissolved iron is exceedingly low, limiting the growth of phytoplankton and thus impacting global biogeochemical cycles. nih.govresearchgate.netnih.gov The inorganic solubility of ferric iron in oxygenated seawater (pH ≈ 8.1) is minimal, leading to its precipitation and removal from the water column. nih.govchikyu.ac.jp However, dissolved iron concentrations can be significantly higher than predicted by inorganic solubility alone. This discrepancy is explained by the complexation of iron with organic ligands. nih.govus-ocb.orgulpgc.es

Over 99% of the dissolved iron in seawater is bound to a diverse pool of organic ligands, which includes compounds like siderophores, humic substances, and polysaccharides. researchgate.netnih.govus-ocb.org These organic complexes increase the solubility of iron, reduce its susceptibility to scavenging and precipitation, and thereby extend its residence time in the water column. nih.govulpgc.es

ProcessDescriptionSignificance in Aquatic Environments
Organic Complexation Binding of dissolved iron (Fe³⁺) to organic ligands, such as malate.Increases iron's solubility above its inorganic limit, preventing precipitation. nih.gov
Speciation The chemical form in which iron exists (e.g., free ion, inorganic complex, organic complex).Organic complexation is the dominant form (>99%) of dissolved iron in seawater, controlling its bioavailability. researchgate.netnih.govulpgc.es
Bioavailability The fraction of total iron that is available for uptake by aquatic organisms like phytoplankton.The formation of this compound and other organic complexes can affect the rate at which iron is taken up by marine life.

Based on a comprehensive review of the available scientific literature, there is insufficient preclinical data specifically for the compound "this compound" to generate the detailed article as outlined. The vast majority of research on orally administered, stable ferric iron complexes focuses on ferric maltol (B134687) and other compounds such as ferric citrate and ferric pyrophosphate.

It is crucial to distinguish between these compounds:

This compound: A complex of ferric iron (Fe³⁺) and malate (the anion of malic acid).

Ferric Maltol: A complex of ferric iron (Fe³⁺) and maltol (a naturally occurring sugar derivative).

While both are organic iron complexes, their chemical properties, and consequently their biological behavior, including bioavailability and efficacy, are distinct and cannot be used interchangeably.

The search for specific preclinical data on this compound yielded the following:

No studies were identified that specifically evaluate the bioavailability, iron absorption, and distribution of this compound in animal models.

No research was found detailing the impact of this compound on systemic iron status markers, such as serum ferritin or transferrin saturation, in preclinical organisms.

There is a lack of published preclinical studies on the efficacy of this compound in modulating hemoglobin and iron storage proteins.

Information regarding the gastrointestinal effects of this compound in animal models, particularly in comparison to other iron salts, is not available in the provided search results.

While advanced in vitro models like Caco-2 cell lines are used to predict iron bioavailability researchgate.netsciopen.comnih.govmdpi.com, no studies were found that specifically apply these models to this compound.

In contrast, extensive preclinical data exists for ferric maltol , which has been shown in animal models to have higher bioavailability and reduced gastrointestinal irritation compared to traditional ferrous iron supplements. wbcil.comwbcil.com Studies on ferric maltol demonstrate that it delivers iron effectively to the intestinal mucosa, leading to efficient absorption. nih.govpatsnap.com

Due to the strict requirement to focus solely on this compound and the lack of specific scientific data for this compound, it is not possible to provide the requested article without resorting to speculation or incorrectly applying data from other iron compounds.

Preclinical Evaluation of Ferric Malate Bioavailability and Efficacy in Vitro and Animal Models

Development and Application of Advanced In Vitro Models for Bioavailability Prediction

Artificial Intestinal (AI) Systems for Simulating Gastrointestinal Environment

In vitro models that simulate the conditions of the human gastrointestinal (GI) tract are invaluable tools for the initial screening of iron bioavailability. up.ac.za These systems aim to mimic the physiological processes of digestion and absorption that occur in the stomach and small intestine. up.ac.za

One of the most widely used in vitro models is the Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized enterocytes, structurally and functionally resembling the small intestinal epithelium. plos.orgsemanticscholar.orgnih.gov These cells are instrumental in studying the uptake and transport of iron compounds. plos.orgnih.gov

Studies utilizing Caco-2 cells have provided significant insights into the absorption mechanisms of various iron forms. For instance, research has shown that Caco-2 cells can take up ferric iron, and this process can be influenced by various dietary factors. nih.gov Some organic acids, such as malic acid, have been shown to enhance the uptake of both ferrous (Fe²⁺) and ferric (Fe³⁺) iron in Caco-2 cells. nih.gov The process often involves the reduction of Fe³⁺ to Fe²⁺ at the cell surface before transport across the cell membrane by proteins like divalent metal transporter 1 (DMT1). d-nb.infonih.gov

The formation of ferritin, an intracellular iron storage protein, within Caco-2 cells is a key indicator of iron uptake and utilization. plos.orgmdpi.com Experiments have demonstrated that exposure of Caco-2 cells to soluble iron forms, including ferric malate (B86768), leads to a dose-dependent increase in ferritin formation. plos.orgsemanticscholar.org This response provides a quantifiable measure of the iron's bioavailability at the cellular level.

Simulated gastrointestinal digestion models are often used in conjunction with Caco-2 cell studies. nih.govnih.gov These models typically involve a two-step process that mimics gastric and intestinal digestion by using enzymes like pepsin and pancreatin (B1164899) and adjusting the pH to simulate the different environments of the stomach and small intestine. up.ac.zanih.gov The solubility of the iron compound after simulated digestion is a crucial factor influencing its subsequent uptake by intestinal cells. imrpress.com

Table 1: In Vitro Caco-2 Cell Model for Iron Uptake Studies This interactive table summarizes key aspects of using the Caco-2 cell model.

Parameter Description Relevance to Ferric Malate Evaluation
Cell Line Human colorectal adenocarcinoma cells (Caco-2) Differentiate into a monolayer with characteristics of small intestinal enterocytes, providing a relevant model for human iron absorption. plos.orgsemanticscholar.orgnih.gov
Key Measurement Ferritin formation Indicates cellular iron uptake and utilization. Increased ferritin levels correlate with higher iron bioavailability. plos.orgmdpi.com
Experimental Conditions Simulated gastrointestinal digestion prior to cell exposure Assesses the stability and solubility of this compound under conditions mimicking the human digestive tract. nih.govnih.gov
Influencing Factors Presence of organic acids (e.g., malic acid), pH Can enhance or inhibit iron uptake, providing insights into potential dietary interactions. nih.gov
Transport Mechanisms Involvement of DMT1 and other transporters Elucidates the pathways by which iron from this compound crosses the intestinal barrier. d-nb.infonih.gov

Strategic Use of Animal Models in Drug Repurposing and Preclinical Efficacy Demonstration

While in vitro models provide valuable preliminary data, animal models are essential for evaluating the systemic bioavailability and efficacy of iron compounds in a whole-organism context. Rodent models, particularly rats and mice, are commonly used in preclinical studies of iron metabolism due to their physiological similarities to humans and the availability of established protocols for inducing iron deficiency anemia. nih.govnih.gov

The primary objective of using animal models in this context is to assess the ability of the test compound, such as this compound, to correct iron deficiency anemia. This is typically achieved by measuring the repletion of hemoglobin levels and the replenishment of iron stores in iron-deficient animals. imrpress.com

Studies on ferric maltol (B134687), a similar compound, have demonstrated its efficacy in animal models. wbcil.comcphi-online.com Research in rats has shown that iron from ferric maltol is effectively absorbed, even in models of intestinal damage. wbcil.com Furthermore, these studies have indicated that iron uptake from ferric maltol is subject to endogenous regulatory control, suggesting a lower risk of iron overload compared to some other iron salts. nih.gov

The hemoglobin regeneration efficiency (HRE) is a key parameter determined in animal studies. It quantifies the effectiveness of an iron compound in promoting hemoglobin synthesis. imrpress.com By comparing the HRE of a novel compound like this compound to that of a standard, well-characterized iron salt such as ferrous sulfate (B86663), researchers can determine its relative bioavailability. imrpress.com

Animal models also allow for the investigation of the broader physiological effects of the iron supplement. For example, studies have examined the impact of different iron formulations on the intestinal microbiome. mdpi.com Research has suggested that ferric maltol may have a different, and potentially more favorable, effect on gut bacteria compared to ferrous sulphate. mdpi.com

The strategic use of these models is crucial for drug repurposing, where an existing drug is investigated for a new therapeutic use. Although this compound is primarily considered an iron supplement, the principles of preclinical evaluation remain the same. The data gathered from these animal studies are critical for establishing a proof-of-concept for the compound's efficacy and for providing the necessary evidence to proceed to human clinical trials. cphi-online.com

Table 2: Key Parameters Measured in Animal Models of Iron Deficiency Anemia This interactive table outlines the primary endpoints assessed in animal studies evaluating iron supplements.

Parameter Description Significance in this compound Evaluation
Hemoglobin (Hb) Levels The concentration of hemoglobin in the blood. A direct measure of the correction of anemia. An increase in Hb indicates effective iron utilization for red blood cell production. imrpress.comnih.gov
Serum Ferritin A blood protein that contains iron and is a marker of the body's total iron stores. Indicates the replenishment of iron reserves, which is a crucial aspect of treating iron deficiency. nih.gov
Transferrin Saturation (TSAT) The percentage of transferrin, an iron-transport protein, that is saturated with iron. Reflects the amount of iron readily available for transport to tissues.
Hemoglobin Regeneration Efficiency (HRE) A calculated value representing the efficiency with which absorbed iron is incorporated into hemoglobin. Provides a quantitative measure of the bioavailability and efficacy of the iron compound. imrpress.com
Tissue Iron Content The concentration of iron in various tissues, such as the liver and spleen. Assesses the distribution and storage of absorbed iron. nih.gov

Q & A

Q. What are the standard analytical methods for characterizing ferric malate purity and stability in experimental settings?

this compound’s characterization requires a combination of spectroscopic and chromatographic techniques. UV-Vis spectrophotometry (e.g., OD₆₀₀ measurements in microbial cultures ) can assess solubility and stability under varying pH/temperature. Nuclear Magnetic Resonance (NMR) is critical for structural confirmation, particularly to distinguish between ferric (Fe³⁺) and ferrous (Fe²⁺) species . For quantification, High-Performance Liquid Chromatography (HPLC) paired with mass spectrometry (MS) is recommended, as demonstrated in metabolomic studies tracking malate accumulation in plant guard cells . Include control experiments with ferric chloride or other iron salts to validate specificity .

Q. How does this compound function as an iron source in microbial culture media, and what experimental parameters influence its bioavailability?

this compound acts as a bioavailable iron source due to its solubility and chelation properties. In Magnetospirillum spp., optimal growth under microaerobic conditions (10% O₂) requires 30 μM this compound in HEPES-buffered media, with magnetic response (Cmag) used to quantify iron uptake efficiency . Bioavailability depends on pH (stable at 7.2–7.5), competing anions (e.g., phosphate), and redox conditions. Researchers should monitor dissolved oxygen and include reducing agents (e.g., ascorbate) to prevent Fe³⁺ precipitation .

Q. What is the role of malate in iron transport and stomatal regulation in plants, and how can this compound be used to study these processes?

Malate serves as a key osmolyte in guard cells, facilitating stomatal opening via anion transport. In Kalanchoë fedtschenkoi, nocturnal malate accumulation in guard cell-enriched epidermis correlates with starch degradation, measurable via gas chromatography-MS (GC-MS) . This compound can be applied hydroponically to study iron-malate interplay; however, researchers must account for pH-dependent iron speciation (e.g., Fe³⁺-malate vs. Fe²⁺-malate) using ion-selective electrodes or inductively coupled plasma (ICP) analysis .

Advanced Research Questions

Q. How can researchers reconcile conflicting metabolomic data on ferric vs. ferrous iron’s impact on malate-associated pathways?

Contradictions arise from species-specific responses and experimental design variability. For example, cucumber leaves exposed to Fe²⁺ show upregulated sugar/amino acid metabolism, while Fe³⁺ promotes fatty acid synthesis . To resolve discrepancies:

  • Use isotopically labeled malate (¹³C or ²H) to trace metabolic flux .
  • Standardize growth conditions (light, temperature, iron concentration) across studies.
  • Apply multivariate statistical analysis (e.g., PCA or PLS-DA) to distinguish environmental vs. treatment effects .

Q. What methodological considerations are critical when designing in vivo studies on this compound’s bioavailability and toxicity?

Key factors include:

  • Dose-response curves : Test 10–100 μM ranges to avoid iron overload artifacts .
  • Competing ligands : Include EDTA or citrate controls to assess chelation efficacy .
  • Endpoint selection : Combine physiological (e.g., biomass) and molecular (e.g., ferritin expression) metrics.
  • Ethical compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for animal/plant studies .

Q. How can NMR and MS data be integrated to quantify anaplerotic fluxes influenced by this compound in metabolic networks?

In cardiac TCA cycle studies, combining ¹³C-NMR with malate mass isotopomer distribution (MID) from MS reduces parameter estimation errors by 50% compared to standalone techniques . Methodological steps:

  • Label cell cultures with ¹³C-glucose and track malate enrichment via LC-MS.
  • Use computational flux balance analysis (e.g., COBRA Toolbox) to model anaplerotic pathways.
  • Validate with knockout mutants or enzyme inhibitors (e.g., malate dehydrogenase) .

Data Contradiction & Reproducibility

Q. What strategies mitigate variability in this compound synthesis protocols across studies?

Reproducibility issues stem from inconsistent precursor ratios (iron:malate) and crystallization conditions. Recommendations:

  • Publish detailed synthesis protocols in Supporting Information, including raw NMR spectra and XRD patterns .
  • Use Design of Experiments (DoE) to optimize parameters (e.g., temperature, stirring rate) .
  • Cross-validate with independent labs using shared reference samples .

Q. How should researchers address discrepancies in reported solubility limits of this compound in aqueous systems?

Discrepancies often arise from pH and ionic strength variations. A standardized approach includes:

  • Conducting solubility assays in buffers (HEPES, Tris) across pH 5–8.
  • Reporting conductivity measurements to account for ionic interference .
  • Using dynamic light scattering (DLS) to detect colloidal aggregates .

Experimental Design & Validation

Q. What controls are essential when studying this compound’s role in magnetosome formation?

Critical controls for Magnetospirillum studies:

  • Iron-free media to confirm malate’s non-iron contributions.
  • Ferric citrate or ammonium ferric sulfate as alternative iron sources .
  • Mutant strains lacking magnetosome genes (e.g., mamO) to isolate biomineralization effects .

Q. How can isotopic labeling resolve ambiguities in this compound’s contribution to cellular iron pools?

Stable isotopes (⁵⁶Fe or ⁵⁴Fe) enable tracking via ICP-MS or synchrotron X-ray fluorescence (SXRF). For plant studies:

  • Apply ⁵⁶Fe-malate to roots and quantify translocation via laser ablation-ICP-MS .
  • Compare with ⁵⁵Fe-EDTA to assess chelate efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.